molecular formula C10H19NO2 B1426813 1-(Oxan-4-yl)piperidin-4-ol CAS No. 1228874-55-2

1-(Oxan-4-yl)piperidin-4-ol

Cat. No.: B1426813
CAS No.: 1228874-55-2
M. Wt: 185.26 g/mol
InChI Key: RXXMAUOSUBBWGR-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol. This compound is a derivative of piperidine and tetrahydropyran, featuring a piperidine ring substituted with a tetrahydropyran moiety at the 4-position.

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXMAUOSUBBWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-4-yl)piperidin-4-ol can be synthesized through various synthetic routes, including the following:

  • Reduction of Piperidine Derivatives: One common method involves the reduction of piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Nucleophilic Substitution Reactions: Another approach is the nucleophilic substitution of appropriate halogenated piperidines with tetrahydropyran derivatives in the presence of a strong base.

  • Hydrolysis of Epoxides: The compound can also be synthesized by the hydrolysis of epoxides derived from piperidine and tetrahydropyran under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

1-(Oxan-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted piperidines.

  • Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield piperidine and tetrahydropyran derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Various substituted piperidines.

  • Hydrolysis Products: Piperidine, tetrahydropyran derivatives.

Scientific Research Applications

1-(Oxan-4-yl)piperidin-4-ol has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential biological activities.

  • Industry: The compound is utilized in the chemical industry for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Oxan-4-yl)piperidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(Oxan-4-yl)piperidin-4-ol is structurally similar to other piperidine derivatives and tetrahydropyran derivatives. Some similar compounds include:

  • Piperidine: A simple, six-membered ring containing nitrogen.

  • Tetrahydropyran: A six-membered ring containing an oxygen atom.

  • 1-(Azepan-4-yl)piperidin-4-ol: A compound with a similar structure but an additional carbon in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which combines the structural features of both piperidine and tetrahydropyran. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Structural Characteristics

The compound's structure can be summarized as follows:

  • Piperidine Ring : A six-membered nitrogen-containing ring.
  • Tetrahydrofuran Ring : A five-membered oxygen-containing ring fused to the piperidine.
  • Hydroxyl Group : Located at the 4th position of the piperidine, which may play a critical role in its interaction with biological targets.

Biological Activity

While specific studies on 1-(Oxan-4-yl)piperidin-4-ol are scarce, compounds with similar structures often exhibit diverse biological activities. The following potential activities are inferred from related compounds:

  • Antimicrobial Activity : Similar piperidine derivatives have been shown to possess antimicrobial properties, potentially through mechanisms that disrupt bacterial cell membranes or inhibit vital enzymatic processes.
  • CNS Effects : Given the presence of the piperidine moiety, there is a possibility that this compound may interact with central nervous system (CNS) receptors, influencing neurotransmitter systems.

Currently, no specific mechanism of action for this compound has been documented. However, it is hypothesized that it may act as a ligand for various receptors or enzymes based on the behavior of structurally similar compounds.

Comparative Analysis with Related Compounds

To provide insights into its potential biological activity, a comparative analysis with related compounds is useful. The following table summarizes key findings from studies on structurally similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
4-(Aminomethyl)tetrahydro-2H-pyran-4-olInhibits mTOR and PDE10A pathwaysReduces cell proliferation and modulates neuronal signaling
Piperine (from Piper nigrum)Antimicrobial and anti-inflammatoryDisrupts bacterial cell membranes and modulates inflammatory pathways
Tetrahydropyran derivativesAntiviral and antifungalInhibits viral replication and fungal growth through cell membrane disruption

Case Studies and Research Findings

Although specific case studies focusing directly on this compound are lacking, analogous compounds have been studied extensively:

  • Cancer Research : In vitro studies on similar piperidine derivatives have demonstrated significant inhibition of cancer cell proliferation via mTOR pathway modulation. This suggests that this compound could have anticancer potential.
    • Findings :
      • Inhibition of mTOR leads to reduced growth in various cancer cell lines.
      • Induction of apoptosis in resistant cancer cell lines.
  • Neuropharmacology : Compounds with piperidine structures have been explored for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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